molecular formula C25H27ClN6O2 B2385752 8-(4-(4-chlorobenzyl)piperazin-1-yl)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 886907-79-5

8-(4-(4-chlorobenzyl)piperazin-1-yl)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2385752
M. Wt: 478.98
InChI Key: YHSHYTCDFHEBPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-(4-chlorobenzyl)piperazin-1-yl)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H27ClN6O2 and its molecular weight is 478.98. The purity is usually 95%.
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Scientific Research Applications

Antitubercular Activity

A notable application of purine linked piperazine derivatives includes their development as potent inhibitors of Mycobacterium tuberculosis . A study designed a series of these compounds aiming to disrupt the biosynthesis of peptidoglycan, thereby exerting antiproliferative effects against tuberculosis. This research highlighted a cluster of six analogues demonstrating promising activity, with some showing greater potencies compared to existing clinical drugs like Ethambutol. The findings were also supported by computational molecular docking analysis, suggesting these compounds as potential templates for developing preclinical agents against tuberculosis (Srihari Konduri et al., 2020).

Cardiovascular Activity

Another application explored the synthesis and cardiovascular activity of new derivatives, specifically focusing on their electrocardiographic, antiarrhythmic, and hypotensive activity. The study found that certain compounds exhibited strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia and hypotensive activity, alongside weak affinity for alpha(1)- and alpha(2)-adrenoreceptors (G. Chłoń-Rzepa et al., 2004).

Psychotropic Activity

Further research into 8-aminoalkyl derivatives of purine-2,6-dione revealed their potential as psychotropic agents. A series of these compounds was synthesized to target 5-HT1A, 5-HT2A, and 5-HT7 receptors, showing anxiolytic and antidepressant properties in preclinical models. This study opens possibilities for designing new serotonin ligands with psychotropic activity, highlighting the versatility of purine-2,6-dione derivatives in psychiatric disorder treatments (G. Chłoń-Rzepa et al., 2013).

Antimicrobial Activity

Research into diketopiperazine derivatives from marine-derived actinomycete Streptomyces sp. highlighted the antimicrobial potential of these compounds. New diketopiperazine derivatives showed modest antivirus activity against the influenza A (H1N1) virus, demonstrating the chemical diversity and bioactivity potential of compounds derived from marine organisms (Pei-Pei Wang et al., 2013).

Antihistaminic Activity

Another study focused on synthesizing derivatives with antihistaminic activity, revealing compounds that effectively inhibited histamine-induced bronchospasm and passive cutaneous anaphylaxis. This research supports the therapeutic potential of purine derivatives in treating allergic reactions and conditions (J. Pascal et al., 1985).

properties

IUPAC Name

8-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN6O2/c1-17-5-3-4-6-19(17)16-32-21-22(29(2)25(34)28-23(21)33)27-24(32)31-13-11-30(12-14-31)15-18-7-9-20(26)10-8-18/h3-10H,11-16H2,1-2H3,(H,28,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSHYTCDFHEBPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(N=C2N4CCN(CC4)CC5=CC=C(C=C5)Cl)N(C(=O)NC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-(4-chlorobenzyl)piperazin-1-yl)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

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